3-(3,4-Dimethoxy-benzylamino)-propan-1-ol chemical properties
3-(3,4-Dimethoxy-benzylamino)-propan-1-ol chemical properties
An In-depth Technical Guide to 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol. As a bifunctional molecule incorporating a veratryl (3,4-dimethoxybenzyl) moiety and an amino alcohol backbone, this compound serves as a versatile intermediate in medicinal chemistry and materials science. This document consolidates predicted physicochemical data, outlines a robust synthetic protocol based on reductive amination, details expected spectroscopic signatures for structural verification, and discusses critical safety and handling procedures based on analogous structures. The insights herein are intended to equip researchers with the foundational knowledge required for the effective utilization and further investigation of this compound.
Compound Identification and Structural Significance
3-(3,4-Dimethoxy-benzylamino)-propan-1-ol, identified by CAS Number 40171-93-5, is a secondary amine and primary alcohol.[1] Its structure is characterized by two key pharmacophoric features:
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The 3,4-Dimethoxybenzyl (Veratryl) Group: This motif is prevalent in a wide array of biologically active natural products and synthetic compounds. The methoxy groups can participate in hydrogen bonding and are known to influence metabolic stability and receptor binding affinity.
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The N-substituted Propanolamine Backbone: The flexible three-carbon chain, coupled with the nucleophilic secondary amine and the reactive primary hydroxyl group, offers multiple points for synthetic modification, making it a valuable building block for creating libraries of more complex molecules.
The combination of these features makes it an attractive scaffold for drug discovery, particularly in the development of agents targeting adrenergic receptors, ion channels, and other systems where related phenethylamine and amino alcohol structures have shown activity.
Chemical Structure and Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol | PubChem[2] |
| CAS Number | 40171-93-5 | Cramar Reagent[1] |
| Molecular Formula | C₁₂H₁₉NO₃ | PubChem[2] |
| Molecular Weight | 225.28 g/mol | (Calculated) |
| Monoisotopic Mass | 225.13649 Da | PubChem[2] |
| Canonical SMILES | COC1=C(C=C(C=C1)CNCCCO)OC | PubChem[2] |
| InChI Key | HIKXKHNWFNPXLJ-UHFFFAOYSA-N | PubChem[2] |
Physicochemical Properties
Specific experimental data for 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol is not widely published. The following properties are predicted based on its structure and data from analogous compounds such as 3-benzylaminopropanol and n-propanol.
| Property | Predicted Value / Observation | Justification / Analogous Compound |
| Appearance | Colorless to pale yellow viscous liquid or low-melting solid | Typical for amino alcohols of this molecular weight. |
| Boiling Point | > 280 °C (decomposition likely) | High due to hydrogen bonding (N-H and O-H) and molecular weight. |
| Melting Point | Not available; likely low if solid | N-benzyl-3-aminopropanol is a liquid at room temperature.[3] |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | Polarity of the alcohol and amine groups allows solubility in polar organic solvents. The significant hydrocarbon content limits water solubility. |
| pKa (Amine) | ~9.5 - 10.5 | Typical for a secondary alkyl amine. |
| logP (Predicted) | 0.5 | PubChemLite[2] |
Synthesis and Mechanistic Considerations
The most direct and efficient synthesis of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol is via reductive amination . This well-established reaction involves the condensation of an aldehyde with a primary amine to form a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine.
Overall Reaction Scheme: 3,4-Dimethoxybenzaldehyde + 3-Amino-1-propanol → 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol
Causality Behind Experimental Choices
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Reactants: 3,4-Dimethoxybenzaldehyde (veratraldehyde) and 3-Amino-1-propanol are commercially available and relatively inexpensive starting materials.
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Reducing Agent: Sodium borohydride (NaBH₄) is the preferred reducing agent. It is mild enough not to reduce the aldehyde starting material directly in the presence of the amine, selectively reducing the iminium ion as it forms. It is also safer and easier to handle than more potent hydrides like LiAlH₄, which would non-selectively reduce the aldehyde.
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Solvent: Methanol is an excellent choice as it readily dissolves both reactants and the borohydride reagent. Its protic nature can also facilitate the reaction mechanism.
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pH Control: The reaction is typically run under neutral to slightly acidic conditions to promote imine formation without significant side reactions. No external acid is usually necessary as the reactants themselves can create a suitable environment.
Proposed Synthetic Pathway Diagram
Caption: Synthetic workflow for 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol.
Step-by-Step Experimental Protocol
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 5 mL per gram of aldehyde).
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Amine Addition: Add 3-amino-1-propanol (1.1 eq) dropwise to the stirring solution at room temperature. Allow the mixture to stir for 1 hour to facilitate the formation of the imine intermediate.
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Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting aldehyde.
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Quenching: Carefully quench the reaction by slowly adding 1M HCl(aq) at 0 °C until the bubbling ceases. Adjust the pH to ~8-9 with saturated sodium bicarbonate solution.
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Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude oil via silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent streaking on the column.
Spectroscopic Characterization (Predicted)
Structural confirmation is paramount. The following section outlines the expected spectroscopic data.
¹H NMR Spectroscopy
(Predicted for a spectrum taken in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.85 | d | 1H | Ar-H (C5) | Ortho to OMe, coupled to C6-H. |
| ~6.80 | dd | 1H | Ar-H (C6) | Ortho to benzyl CH₂, coupled to C5-H and C2-H. |
| ~6.75 | d | 1H | Ar-H (C2) | Ortho to OMe, coupled to C6-H. |
| ~3.88 | s | 3H | O-CH ₃ | Methoxy group protons. |
| ~3.87 | s | 3H | O-CH ₃ | Second, distinct methoxy group. |
| ~3.75 | s | 2H | Ar-CH ₂-N | Benzylic protons adjacent to the nitrogen. |
| ~3.65 | t | 2H | N-CH₂-CH₂-CH ₂-OH | Protons on the carbon bearing the hydroxyl group. |
| ~2.80 | t | 2H | N-CH ₂-CH₂-CH₂-OH | Protons on the carbon adjacent to the nitrogen. |
| ~1.75 | quintet | 2H | N-CH₂-CH ₂-CH₂-OH | Methylene protons in the middle of the propyl chain. |
| Broad | s | 2H | N-H and O-H | Exchangeable protons; may disappear upon D₂O shake. |
¹³C NMR Spectroscopy
(Predicted for a spectrum taken in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~149.0 | C -OMe | Aromatic carbon attached to methoxy group. |
| ~148.5 | C -OMe | Second aromatic carbon attached to methoxy group. |
| ~131.0 | Ar-C (C1) | Quaternary aromatic carbon. |
| ~120.5 | Ar-C H (C6) | Aromatic methine carbon. |
| ~111.8 | Ar-C H (C5) | Aromatic methine carbon, shielded by OMe. |
| ~111.0 | Ar-C H (C2) | Aromatic methine carbon, shielded by OMe. |
| ~61.5 | C H₂-OH | Aliphatic carbon attached to hydroxyl group. |
| ~55.9 | O-C H₃ | Methoxy carbon. |
| ~55.8 | O-C H₃ | Second methoxy carbon. |
| ~54.0 | Ar-C H₂-N | Benzylic carbon. |
| ~49.5 | N-C H₂ | Aliphatic carbon attached to nitrogen. |
| ~31.0 | -CH₂-C H₂-CH₂- | Central aliphatic carbon of the propyl chain. |
Mass Spectrometry (MS)
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Method: Electrospray Ionization (ESI) in positive mode is ideal.
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Expected [M+H]⁺: 226.1438 m/z.
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Key Fragmentation Pattern: A prominent peak corresponding to the loss of the propanol side chain via cleavage of the benzylic C-N bond, resulting in the stable 3,4-dimethoxybenzyl cation at m/z 151.07.
Reactivity and Potential Transformations
The bifunctional nature of this molecule allows for selective chemical transformations.
Caption: Key reaction pathways for functional group transformation.
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N-Acylation/Sulfonylation: The secondary amine can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form amides and sulfonamides, respectively. This is a common strategy in drug development to modulate solubility and biological activity.
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O-Esterification/Etherification: The primary alcohol can be esterified using standard coupling agents or converted to an ether under basic conditions (e.g., Williamson ether synthesis).
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Safety and Handling
No specific safety data exists for 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol. The following guidelines are based on safety data sheets for structurally related amino alcohols like 3-benzylaminopropanol and 3-(diethylamino)-propanol.[4][5]
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6] Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[5]
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Health Hazards:
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[4][6]
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Conclusion
3-(3,4-Dimethoxy-benzylamino)-propan-1-ol is a compound of significant interest for chemical and pharmaceutical research. Its straightforward synthesis via reductive amination makes it highly accessible. The presence of versatile amine and alcohol functional groups provides a platform for extensive derivatization, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides the core technical knowledge, from synthesis to predicted characterization and safe handling, to facilitate its use as a strategic building block in the development of novel chemical entities.
References
- 3-(3,4-DIMETHOXY-BENZYLAMINO)-PROPAN-1-OL - Cramar Reagent.
- SAFETY DATA SHEET - Fisher Scientific (for 3-(diethylamino)-propanol).
- Supplementary Information - The Royal Society of Chemistry.
- Material Safety Data Sheet (for n-Propanol).
- SAFETY DATA SHEET - Fisher Scientific (for 3-Benzylamino-1-propanol).
- SAFETY DATA SHEET - Sigma-Aldrich (for n-Propanol).
- NMR Chemical Shifts of Common Laboratory Solvents.
- Material Safety Data Sheet - Actylis Lab Solutions (for Propan-1-ol).
- 3-(3,4-Dimethoxyphenyl)-1-propanol 99 3929-47-3 - Sigma-Aldrich.
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- Synthetic Methodologies and Chemical Transformations of 3-(3,4-Dimethoxyphenyl)-1-propanol - Benchchem.
- 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem.
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- 3-amino-3-(3,4-dimethoxy-phenyl)-propan-1-ol - ChemCD.
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- 3-(4-methoxyphenoxy)propan-1-ol Formula - ECHEMI.
- The preparation of 1-(3,4-dimethoxyphenethyl amino)-3-(substituted phenoxy)-2-propanols - Google Patents.
- Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6) - Cheméo.
- 3-Dimethylamino-1-propanol(3179-63-3) 1H NMR spectrum - ChemicalBook.
- Synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol - PrepChem.com.
- Propan-1-ol H-1 proton NMR spectrum analysis - Doc Brown's Chemistry.
- Catalytic enantioselective addition of dialkylzincs to aldehydes - Organic Syntheses.
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI.
- 3-Dimethylamino-1-propanol | CAS No. 3179-63-3 - BASF Product Finder.
- 3-(Dibenzylamino)-1-propanol 99 3161-51-1 - Sigma-Aldrich (US).
- 3-(3,4-Dimethoxyphenoxy)propan-1-OL | 485798-69-4 - Benchchem.
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